4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine
Description
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine is a heterocyclic compound featuring a morpholine ring linked to a 3,5-dimethylisoxazole moiety via a methyl group. Key features include:
Properties
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-8-10(9(2)14-11-8)7-12-3-5-13-6-4-12/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJHVYNGNOSKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine typically involves the reaction of 3,5-dimethyl-1,2-oxazole with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the morpholine, followed by the addition of 3,5-dimethyl-1,2-oxazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
- The sulfonyl group in compound 2 increases the acidity of methyl groups at C3/C5 of the isoxazole, enabling regioselective condensation reactions (e.g., with p-chlorobenzaldehyde) .
- Morpholine derivatives exhibit distinct solubility profiles compared to cytisine-based analogs due to the morpholine ring’s polarity .
Spectroscopic Characterization
Key Observations :
Key Observations :
Biological Activity
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]morpholine is a synthetic compound characterized by the presence of a morpholine ring and a substituted oxazole moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is essential for evaluating its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a morpholine ring, which is known for its ability to enhance solubility and permeability in biological systems. The oxazole ring contributes to its biological activity through interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxazole and morpholine structures. The compound has shown promising antibacterial and antifungal activities against a range of pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species .
The mechanism underlying the antimicrobial activity of this compound may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The oxazole moiety is known to interact with nucleic acids and proteins, potentially leading to cell death .
Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various oxazole derivatives, this compound was included as a candidate. The results indicated that this compound exhibited a significant zone of inhibition against S. aureus and E. coli, comparable to standard antibiotics .
Study 2: Antifungal Properties
Another investigation focused on the antifungal properties of this compound revealed that it effectively inhibited the growth of C. albicans in vitro. The study utilized a series of concentrations to determine the MIC and found that lower concentrations were sufficient for effective inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
